molecular formula C8H6BrNOS B8119740 1-Bromo-2-methoxy-4-thiocyanatobenzene

1-Bromo-2-methoxy-4-thiocyanatobenzene

Cat. No.: B8119740
M. Wt: 244.11 g/mol
InChI Key: WSSYWEFPWGYQIV-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4-thiocyanatobenzene is a versatile synthetic building block of interest in advanced organic chemistry and materials science research. This compound features three distinct functional groups—bromo, methoxy, and thiocyanate—on an aromatic benzene ring, enabling its participation in multiple reaction pathways. The bromine substituent is a classic handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds . The electron-withdrawing thiocyanate group (SCN) can serve as a precursor for the synthesis of various sulfur-containing heterocycles or can be converted into other functional groups like thiols. The ortho-methoxy group can influence the compound's steric and electronic properties, potentially directing subsequent chemical transformations . This specificity makes it a valuable intermediate for constructing complex molecules, including potential photoswitches or functional organic materials . Researchers utilize this reagent in the synthesis of specialized chemical entities, such as substituted azobenzenes, which are investigated for their light-switching properties in biological and materials applications . The presence of both halogen and thiocyanate groups classifies it among other reactive benzenes, similar to 4-Bromo-2-nitro-1-thiocyanatobenzene, which require careful handling . As a high-purity synthetic intermediate, it is intended for use in laboratory research and development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-bromo-3-methoxyphenyl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-11-8-4-6(12-5-10)2-3-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSYWEFPWGYQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Para-Thiocyanation of Anisole

The foundational step in synthesizing 1-bromo-2-methoxy-4-thiocyanatobenzene involves introducing the thiocyanate group at the para position relative to the methoxy group. Recent advances in iron-catalyzed C–H thiocyanation have enabled high regiocontrol. A method developed by employs N-thiocyanatosaccharin (2) and iron(III) chloride (2.5 mol%) in dichloromethane at 40°C. Under these conditions, anisole undergoes para-thiocyanation within 30 minutes, yielding 4-thiocyanatoanisole (5a ) in 93% yield.

Key advantages of this approach include:

  • Mild conditions : Avoids harsh reagents like thiocyanogen.

  • Scalability : Demonstrated at 3.3 mmol without yield reduction.

  • Functional group tolerance : Compatible with electron-donating groups (e.g., methoxy).

The reaction mechanism involves electrophilic aromatic substitution (EAS), where iron(III) chloride activates 2 to generate a thiocyanating electrophile. The methoxy group directs substitution to the para position due to its strong electron-donating effect.

Ortho-Bromination of 4-Thiocyanatoanisole

Introducing bromine at the ortho position relative to the methoxy group requires careful optimization to avoid displacement of the thiocyanate. Building on methodologies from, N-bromosuccinimide (NBS) and iron(III) triflimide (10 mol%) in dichloromethane at 40°C achieve selective ortho-bromination. This one-pot, two-step process converts 4-thiocyanatoanisole (5a ) into 1-bromo-2-methoxy-4-thiocyanatobenzene (14 ) in 87% yield.

Critical reaction parameters :

  • Catalyst loading : Increasing iron(III) triflimide to 10 mol% ensures complete conversion.

  • Temperature : Bromination proceeds efficiently at 40°C over 18 hours.

  • Solvent : Dichloromethane minimizes side reactions compared to polar solvents.

Table 1: Optimization of Ortho-Bromination Conditions

CatalystSolventTime (h)Yield (%)
Fe(OTf)₃CH₂Cl₂1887
FeCl₃CH₂Cl₂2462
AlCl₃CH₂Cl₂2445

Data adapted from.

Alternative Approaches Using N-Bromosulfonamide Reagents

Simultaneous Bromination and Thiocyanation

A method reported in utilizes N,N′-dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl)ethylenediamine (A) with potassium thiocyanate in methanol. While primarily used for thiocyanation, this system can introduce bromine under specific conditions. For example, reacting anisole with A and KSCN at 25°C in acetic acid yields 2-thiocyanato-1-methoxybenzene (20%) alongside 4-thiocyanatoanisole (75%). Adjusting stoichiometry to favor bromination could theoretically yield the target compound, though yields remain suboptimal compared to sequential methods.

Limitations :

  • Competing reactions : Bromine may act as an electrophile, leading to di-substitution.

  • Solvent dependence : Acetic acid promotes thiocyanation but slows bromination.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The iron-catalyzed sequential method () outperforms alternative routes, achieving an overall yield of 87% for 1-bromo-2-methoxy-4-thiocyanatobenzene . In contrast, methods relying on N-bromosulfonamides () struggle with regiocontrol, often producing mixtures of ortho and para isomers.

Table 2: Comparison of Preparation Methods

MethodKey ReagentsYield (%)Regioselectivity
Fe(OTf)₃/NBSN-Thiocyanatosaccharin, NBS87High (para/ortho)
N-Bromosulfonamide (A)KSCN, CH₃COOH20–75Moderate

Mechanistic Insights and Selectivity

Role of Lewis Acid Catalysts

Iron(III) species play dual roles:

  • Electrophile activation : FeCl₃ polarizes the N–S bond in 2 , enhancing electrophilicity.

  • Directing group coordination : Fe(OTf)₃ coordinates with the methoxy group, steering bromination to the ortho position .

Mechanism of Action

The mechanism by which 1-Bromo-2-methoxy-4-thiocyanatobenzene exerts its effects involves its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and thiocyanate groups can engage in various chemical interactions. These functional groups allow the compound to interact with molecular targets and pathways, making it useful in various chemical and biological applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-bromo-2-methoxy-4-thiocyanatobenzene with structurally related brominated methoxybenzene derivatives, highlighting substituent effects on reactivity and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Primary Applications
1-Bromo-2-methoxy-4-thiocyanatobenzene Br, -OMe, -SCN 260.11* Bromine, Thiocyanate Nucleophilic substitution, ligand formation Coordination chemistry, heterocycle synthesis
2-Bromo-4'-methoxyacetophenone Br, -OMe, -COCH₃ 229.06 Bromine, Acetophenone Electrophilic substitution, ketone reactions Intermediate in pharmaceuticals
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene Br, -OMe, -OCH₂OMe 247.09 Bromine, Methoxymethoxy Protection/deprotection reactions Multi-step organic synthesis
2-Bromo-4-fluoro-1-methoxybenzene Br, -OMe, -F 219.03 Bromine, Fluorine Cross-coupling, C–F bond activation Agrochemical intermediates
1-Bromo-2-(bromomethyl)-4-methoxybenzene Br, -OMe, -CH₂Br 263.95 Dihalogenated Alkylation, polymer synthesis Material science, dendrimer construction

*Calculated molecular weight based on formula C₈H₆BrNO₂S.

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